Benzo[G]quinazoline-5,10-dione
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Overview
Description
Benzo[G]quinazoline-5,10-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[G]quinazoline-5,10-dione typically involves the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid in chloroform at room temperature . The chlorine atom in the resulting compound can be replaced by a dialkylamino group upon treatment with secondary amines .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzo[G]quinazoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different quinazoline-based products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as dialkylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Secondary amines are commonly used for substitution reactions.
Major Products:
Scientific Research Applications
Benzo[G]quinazoline-5,10-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[G]quinazoline-5,10-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzo[G]quinoline-5,10-dione: Shares a similar structure but differs in its biological activity and chemical properties.
Quinazolinone Derivatives: These compounds have a similar core structure but vary in their substituents, leading to different biological activities.
Uniqueness: Benzo[G]quinazoline-5,10-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C12H6N2O2 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
benzo[g]quinazoline-5,10-dione |
InChI |
InChI=1S/C12H6N2O2/c15-11-7-3-1-2-4-8(7)12(16)10-9(11)5-13-6-14-10/h1-6H |
InChI Key |
BIPZWIXEEGOQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CN=CN=C3C2=O |
Origin of Product |
United States |
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